molecular formula C10H12O4S B2411533 2-Methanesulfonyl-3-phenylpropanoic acid CAS No. 147933-33-3

2-Methanesulfonyl-3-phenylpropanoic acid

Cat. No. B2411533
CAS RN: 147933-33-3
M. Wt: 228.26
InChI Key: JGGPWKJQGSGQNT-UHFFFAOYSA-N
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Description

“2-Methanesulfonyl-3-phenylpropanoic acid” is a sulfone-based organic compound . It has a molecular formula of C10H12O4S and a molecular weight of 228.27 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-2′-phenylpropionic acid derivatives, has been reported in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from 2-phenylpropanoic acid . All contain a chiral center resulting in the formation of two enantiomers (R and S) of each profen .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

Scientific Research Applications

Oxidation and Radical Reactions

  • Hydroxyl radicals react with methanesulfinic acid, leading to the formation of methanesulfonyl radical and methanesulfonic acid as major products. This process is critical in understanding radical reactions involving sulfur-containing compounds (Flyunt et al., 2001).

Liquid Crystal Formation

  • Methane sulfonate salts derived from 2-Amino-3-phenylpropanoic acid have been synthesized and found to exhibit liquid crystalline properties. Such research contributes to the development of new materials with potential applications in displays and sensors (Venkatesh et al., 2019).

Chemical Synthesis

  • Methanesulfonate esters, closely related to methanesulfonyl-3-phenylpropanoic acid, play a role in selective hydrolysis reactions, aiding in the synthesis of complex organic compounds (Chan et al., 2008).
  • Methanesulfonic acid, a derivative, has been used as a catalyst in the synthesis of benzoxazoles and benzothiazoles, highlighting its importance in facilitating chemical reactions (Kumar et al., 2008); (Sharghi et al., 2009).

Electrochemical Applications

  • Methanesulfonyl chloride, which can be derived from methanesulfonyl-3-phenylpropanoic acid, has been studied in ionic liquid forms for applications in sodium insertion into vanadium pentoxide, indicating its potential in battery technology (Su et al., 2001).

Molecular Interaction Studies

  • Studies on the interaction between methane sulfonate derivatives and DNA provide insights into the toxicological profile of these compounds, which is essential for understanding their safety in various applications (Venkatesh et al., 2019).

Catalysis and Industrial Chemistry

  • Methanesulfonic acid has been utilized as a catalyst in the production of linear alkylbenzenes, demonstrating its role in industrial chemical processes (Luong et al., 2004).
  • Research on converting methane to methanesulfonic acid offers insights into more efficient and environmentally friendly chemical production methods (Schüth, 2019).

Safety and Hazards

The safety data sheet for a similar compound, α,β-Dibromohydrocinnamic acid, indicates that it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) .

Future Directions

The synthesized modified samples of similar compounds, such as 3-phenylpropanoic acid, are promising for use as enterosorbents for treating gastrointestinal diseases . The introduction of 100 µmol (0.0001 M) of 3-phenylpropanoic acid into the human body is considered a relatively safe dose .

properties

IUPAC Name

2-methylsulfonyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPWKJQGSGQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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